

Comparative Analysis of AV123 Cross-Reactivity: A Guide for Researchers

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Compound of Interest

Compound Name: AV123

Cat. No.: B12411749

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Disclaimer: The following guide uses "**AV123**" as a hypothetical kinase inhibitor to illustrate a comparative cross-reactivity analysis. The experimental data presented is representative and for illustrative purposes only.

This guide provides an objective comparison of the fictional kinase inhibitor, **AV123**, with an established alternative, focusing on its cross-reactivity profile. The data is presented to assist researchers, scientists, and drug development professionals in understanding the selectivity of **AV123**.

Kinase Inhibitor Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent. [1][2] Off-target effects can lead to unforeseen toxicities or polypharmacology, which may be beneficial or detrimental.[3][4] The following table summarizes the in vitro inhibitory activity of **AV123** against a panel of selected kinases compared to a known inhibitor, Erlotinib. The primary target for both inhibitors in this hypothetical scenario is the Epidermal Growth Factor Receptor (EGFR).

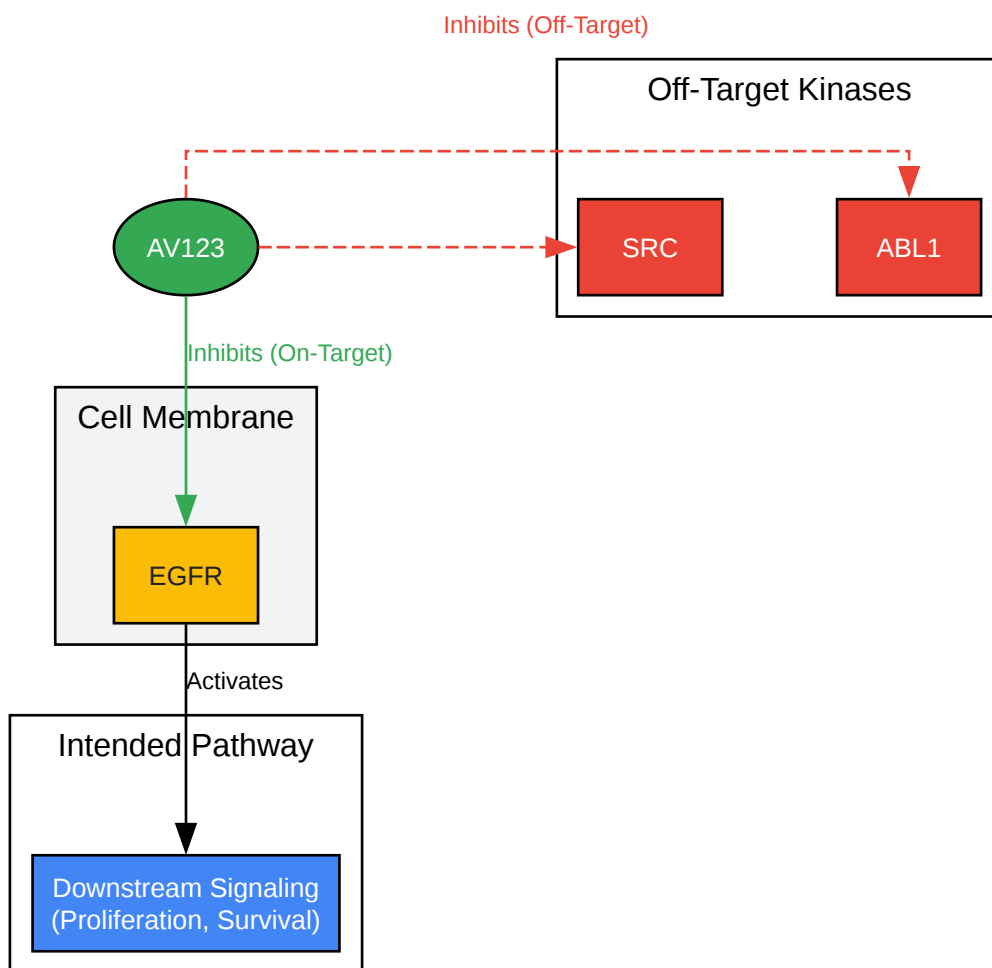
Kinase Target	AV123 IC50 (nM)	Erlotinib IC50 (nM)	Kinase Family
EGFR	5	2	Tyrosine Kinase
ABL1	850	>10,000	Tyrosine Kinase
SRC	350	730	Tyrosine Kinase
KDR (VEGFR2)	1,200	>10,000	Tyrosine Kinase
AURKA	>10,000	>10,000	Serine/Threonine Kinase
CDK2	5,500	>10,000	Serine/Threonine Kinase
MAPK1 (ERK2)	>10,000	>10,000	Serine/Threonine Kinase
PIK3CA	8,900	>10,000	Lipid Kinase

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Visualization of Kinase Inhibition

The following diagrams illustrate the intended and off-target interactions of a kinase inhibitor and the general workflow for assessing its selectivity.

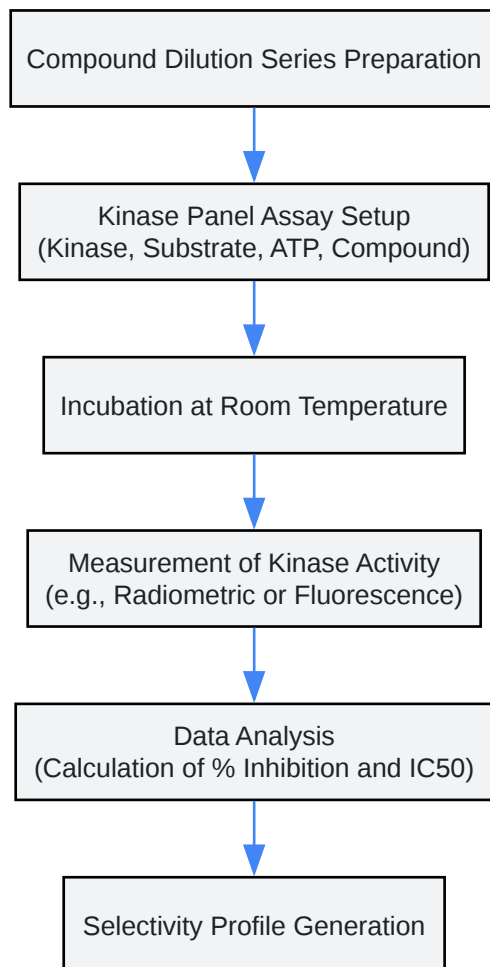
Conceptual Signaling Pathway for AV123



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AV123 On-Target and Off-Target Pathways.

Kinase Selectivity Profiling Workflow



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References

- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentially life-threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
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